N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
CAS No. |
62195-07-7 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-8(2)7-13-11(17)10-12(16(18)19)15-6-4-3-5-9(15)14-10/h3-6,8H,7H2,1-2H3,(H,13,17) |
InChI Key |
BBPSMJNJUOPTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Solvent Selection : Cyclohexanone enables a 35% reduction in reaction time (6–8 hours vs. 16–84 hours in other solvents) and increases yields to 68–72%.
-
Temperature Control : Maintaining temperatures at 80–90°C prevents side product formation.
-
Base Additives : Triethylamine (2 eq.) neutralizes HX byproducts, driving the reaction to completion.
Table 1: Solvent Impact on Imidazo[1,2-a]pyridine Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexanone | 6–8 | 68–72 | 98 |
| Acetone | 16–20 | 22–28 | 85 |
| DMF | 12–15 | 45–50 | 92 |
| Nitrating System | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 92 | 85 |
| Acetyl Nitrate | 25 | 78 | 70 |
| NO₂BF₄ | -10 | 95 | 88 |
Carboxamide Functionalization at Position 2
The final step involves coupling the 2-carboxylic acid derivative with isobutylamine. Patent US7241896B2 describes a biphasic solvent system (water/toluene) for efficient amide bond formation using acyl chlorides:
Acyl Chloride Synthesis
Amide Coupling
-
Conditions : The acyl chloride is reacted with isobutylamine in a water/toluene mixture at 50–60°C under vigorous stirring.
-
Base : No additional base is required, as the amine acts as both reactant and acid scavenger.
Table 3: Amidation Reaction Parameters
| Amine | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isobutylamine | Water/Toluene | 55–60 | 89 |
| Isobutylamine | THF | 25 | 65 |
| tert-Butylamine | Water/DCM | 40 | 72 |
Purification and Analytical Characterization
Crystallization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antitubercular Activity
One of the most prominent applications of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent anti-TB properties:
- Minimum Inhibitory Concentrations : A study synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and screened them against M. tuberculosis H37Rv. Notably, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating high potency against both replicating and drug-resistant strains of TB .
- Mechanism of Action : The mechanism by which these compounds exert their effects involves targeting essential bacterial processes. For instance, some studies suggest that imidazo[1,2-a]pyridines may inhibit ATP homeostasis by targeting specific proteins like QcrB .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy:
- Synthesis and Evaluation : The synthesis of various analogues has led to the identification of compounds with significantly enhanced activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. For example, compound 18 showed superior activity compared to existing clinical candidates .
- Pharmacokinetics : Evaluations in animal models have provided insights into the pharmacokinetic profiles of these compounds, revealing promising absorption and distribution characteristics that support their potential as therapeutic agents .
Broader Pharmacological Applications
Beyond its antitubercular properties, this compound may have additional therapeutic applications:
- Antiviral and Antiparasitic Properties : Compounds within the imidazo[1,2-a]pyridine class have been reported to exhibit antiviral and antiparasitic activities. This broad spectrum suggests potential utility in treating various infectious diseases .
- Neuropharmacological Effects : Some derivatives have demonstrated effects on cholinesterase inhibition, positioning them as candidates for further exploration in neuropharmacology .
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial metabolism, leading to the disruption of essential cellular processes and ultimately causing cell death . The compound may also interfere with the bacterial cell wall synthesis, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural differences among imidazo[1,2-a]pyridine derivatives significantly affect their physicochemical and biological profiles. Below is a comparative analysis:
Notes:
- Chalcone conjugates (e.g., 2-chlorophenyl derivatives) exhibit superior antiparasitic activity due to extended π-conjugation and halogen-mediated target interactions .
- The pyrazole-containing analog () lacks redox-active groups, suggesting divergent mechanisms of action .
a) Antikinetoplastid Activity
Chalcone-imidazo[1,2-a]pyridine conjugates demonstrate potent activity against Trypanosoma species. For example:
- (E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide: IC₅₀ = 1.35 μM against T. b. brucei .
- (E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide: IC₅₀ = 1.13 μM against T. b. rhodesiense .
Comparison with Target Compound :
The absence of a chalcone moiety in the target compound suggests reduced π-π stacking interactions with parasitic enzymes. However, the nitro group may compensate by generating reactive metabolites under low-oxygen conditions, akin to nitroimidazole drugs .
b) Antibacterial Potential
Nitroimidazole derivatives (e.g., metronidazole) are known for anaerobic antibacterial activity. While the target compound’s efficacy is unconfirmed, its nitro group positions it as a candidate for targeting anaerobic pathogens.
Structure-Activity Relationship (SAR) Insights
- Nitro Group : Critical for redox-mediated activity; removal (as in and compounds) abolishes this mechanism.
- Carboxamide vs. Amine : Carboxamide derivatives (target and ) exhibit hydrogen-bonding capacity, enhancing target binding compared to amine-substituted analogs ().
- Lipophilicity : The 2-methylpropyl group in the target compound balances solubility and membrane permeability (estimated LogP ~2.5), whereas the cyclohexylamine analog (LogP 4.65) may suffer from poor aqueous solubility .
Biological Activity
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities against multidrug-resistant strains of Mycobacterium tuberculosis. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core with a nitro group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 262.27 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for this compound range from 0.03 to 5.0 μM, demonstrating its efficacy against resistant strains .
Table 1: Biological Activity Comparison
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Imidazo[1,2-a]pyridine | Anti-tuberculosis |
| Telacebec (Q203) | Imidazo[1,2-a]pyridine | Anti-tuberculosis |
| Macozinone (PBTZ169) | Benzothiazinone | Anti-tuberculosis |
| Sudapyridine (WX-081) | Triarylpyridine | Anti-tuberculosis |
| GSK3036656 | Benzoxaborole | Anti-tuberculosis |
This table highlights the compound's unique position among other anti-tuberculosis agents.
The mechanism by which this compound exerts its effects involves interactions with key biological targets within the bacteria. These interactions often include binding to specific enzymes or proteins critical for bacterial survival and replication. Understanding these interactions is vital for optimizing the compound's efficacy while minimizing potential side effects .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for efficient production while maintaining high purity levels. Structural modifications can enhance its biological activity or alter pharmacokinetic properties, making it a versatile candidate for further research .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study 1 : A study demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis in vitro with significant potency compared to existing treatments.
- Study 2 : Another research effort highlighted the compound's effectiveness against drug-resistant strains, showcasing its potential as a lead candidate in anti-tuberculosis drug development.
These findings underscore the importance of continuing research into the pharmacological properties of this compound.
Q & A
Q. What synthetic routes are commonly employed for preparing N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, and how are intermediates characterized?
The compound is synthesized via sequential functionalization of the imidazo[1,2-a]pyridine core. A typical route involves:
- Nitration of ethyl imidazo[1,2-a]pyridine-2-carboxylate using nitric acid/sulfuric acid to yield the 3-nitro derivative.
- Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH.
- Coupling with 2-methylpropylamine via carbodiimide-mediated (e.g., EDC/HOBt) amidation . Characterization relies on 1H/13C NMR (deuterated DMSO or CDCl3), FT-IR (confirming nitro and amide groups), and melting point analysis . Purity is assessed via HPLC (>98%) .
Q. What in vitro biological screening models are used to evaluate the antiparasitic activity of this compound?
Primary assays include:
- Resistant strains of Entamoeba histolytica (HM1:IMSS) and Trichomonas vaginalis (GT3)*, measuring IC50 values via viability assays (e.g., resazurin reduction).
- Trypanosoma brucei brucei and T. cruzi models*, with activity compared to reference drugs like benznidazole. Selectivity is confirmed using mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices (SI >50 is desirable) .
Q. How is the anti-inflammatory potential of this compound assessed preclinically?
- In vitro : Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.
- In vivo : Rodent models (e.g., carrageenan-induced paw edema in Wistar rats) with dose-dependent reduction in inflammation. Gastroduodenal safety is evaluated via histopathology to rule out ulcerogenic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enhanced antitrypanosomal activity?
Key modifications include:
- Chalcone conjugation : Introducing (E)-3-arylacryloyl groups at the phenyl ring improves potency against T. b. rhodesiense (IC50 ~1.13 μM) by enhancing hydrophobic interactions with parasite-specific enzymes .
- Nitro group positioning : 3-Nitro substitution on the imidazo[1,2-a]pyridine core is critical for redox activation in anaerobic parasites, but may increase off-target toxicity in aerobic mammalian cells .
- Isosteric replacement : Replacing the 2-methylpropyl group with cyclopropyl or trifluoroethyl groups alters metabolic stability and bioavailability .
Q. What methodologies resolve contradictions in toxicity profiles between in vitro and in vivo studies?
Discrepancies arise due to:
- Metabolic activation : In vitro hepatotoxicity (e.g., CYP450 inhibition) may not translate in vivo due to rapid clearance. Use microsomal stability assays (e.g., rat liver microsomes) to predict metabolic pathways.
- Vehicle effects : Polyethylene glycol (PEG) or DMSO vehicles can induce false-positive toxicity. Controlled studies with multiple vehicles (e.g., water, saline) are critical .
- Off-target assays : Profiling against kinase panels or hERG channels identifies potential cardiotoxic or genotoxic risks early .
Q. How are computational tools integrated to predict drug-likeness and target engagement?
- Molecular docking : Prioritize targets like Trypanosoma tubulin or cysteine proteases using AutoDock Vina or Schrödinger Suite.
- ADMET prediction : SwissADME or pkCSM models assess LogP (optimal 2–3), solubility (Ali LogS > -4), and blood-brain barrier permeability (critical for CNS-acting antiparasitics).
- Dynamics simulations : MD simulations (e.g., GROMACS) evaluate binding stability of chalcone conjugates over 100 ns trajectories .
Q. What in vivo pharmacokinetic parameters are critical for translational development?
- Oral bioavailability : Assessed in rodent models via plasma concentration-time curves (AUC0–24h). Low bioavailability (<30%) may necessitate prodrug strategies.
- Half-life (t½) : Prolonged t½ (>6 hours) reduces dosing frequency. Metabolite profiling via LC-MS/MS identifies active or toxic derivatives.
- Tissue distribution : Higher accumulation in liver/spleen vs. brain suggests suitability for visceral parasites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
